molecular formula C11H9F3O3 B11817594 Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B11817594
M. Wt: 246.18 g/mol
InChI Key: IAJXPXIHBVDVAW-DTWKUNHWSA-N
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Description

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural and chemical properties. Cyclopropane compounds are of significant interest in synthetic and pharmaceutical chemistry due to their strained ring structure, which imparts unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted cyclopropane derivatives

Scientific Research Applications

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:

    Cyclopropane-1-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.

    2-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical and biological properties.

The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

(1R,2R)-2-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1

InChI Key

IAJXPXIHBVDVAW-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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